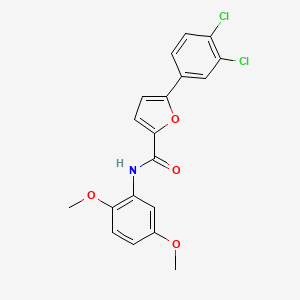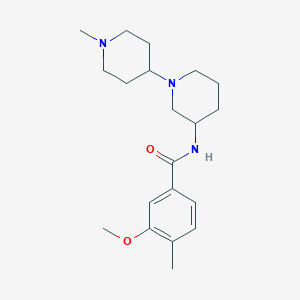
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide, commonly known as DOEF, is a chemical compound that has gained significant attention in the field of scientific research. DOEF belongs to the class of furan-based compounds and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of DOEF is not fully understood. However, studies have suggested that DOEF exerts its anticancer activity by inducing apoptosis in cancer cells. DOEF has also been found to inhibit the activity of various enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
DOEF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DOEF exhibits significant cytotoxicity against various cancer cell lines. DOEF has also been found to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines. In vivo studies have shown that DOEF exhibits significant herbicidal activity against various weed species.
Vorteile Und Einschränkungen Für Laborexperimente
DOEF has several advantages for use in lab experiments. DOEF is readily available and can be synthesized using relatively simple methods. DOEF exhibits significant activity against various cancer cell lines and has been found to exhibit herbicidal activity against various weed species. However, DOEF also has some limitations. DOEF has not been extensively studied in vivo, and its toxicity profile is not fully understood. Further studies are needed to determine the safety and efficacy of DOEF for use in various applications.
Zukünftige Richtungen
There are many future directions for the study of DOEF. Further studies are needed to determine the safety and efficacy of DOEF in vivo. Studies are also needed to determine the potential use of DOEF as a treatment for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to determine the potential use of DOEF as a herbicide and growth regulator for crops. Additionally, studies are needed to determine the potential use of DOEF as a water treatment agent.
Synthesemethoden
DOEF can be synthesized using various methods, including the reaction of 3,4-dichlorophenylamine with 2,5-dimethoxybenzaldehyde in the presence of furfurylamine and acetic acid. The reaction takes place under reflux conditions and yields DOEF as a white solid with a melting point of 207-209°C.
Wissenschaftliche Forschungsanwendungen
DOEF has been studied for its potential applications in various fields of scientific research. In the field of medicine, DOEF has been found to exhibit significant anticancer activity against various cancer cell lines. DOEF has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
In the field of agriculture, DOEF has been studied for its potential use as a herbicide and as a growth regulator for crops. DOEF has been found to exhibit significant herbicidal activity against various weed species and has also been found to enhance the growth of crops such as maize and wheat.
In the field of environmental science, DOEF has been studied for its potential use as a water treatment agent. DOEF has been found to exhibit significant adsorption capacity for various pollutants such as heavy metals and organic compounds.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-12-4-6-17(25-2)15(10-12)22-19(23)18-8-7-16(26-18)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSNHUBMKZNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B6041197.png)
![ethyl N-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-N-methylglycinate](/img/structure/B6041201.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B6041224.png)
![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate](/img/structure/B6041248.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6041253.png)
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6041260.png)
![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)
![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)

![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)